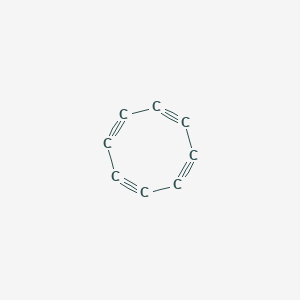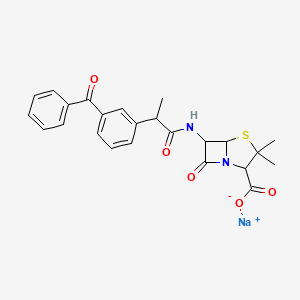![molecular formula C18H14O8 B14079800 2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid CAS No. 7517-39-7](/img/structure/B14079800.png)
2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid is a complex organic compound with a molecular formula of C18H14O8 This compound is characterized by its unique structure, which includes two benzoic acid moieties connected through an ethoxycarbonyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid typically involves the esterification of phthalic acid derivatives. One common method includes the reaction of phthalic anhydride with ethylene glycol to form a monoester, which is then further reacted with another equivalent of phthalic anhydride to yield the desired compound. The reaction conditions often require the use of a catalyst such as sulfuric acid and are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals, coatings, and materials with specific properties.
作用机制
The mechanism of action of 2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. Its unique structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological and chemical effects.
相似化合物的比较
Similar Compounds
Phthalic acid: A simpler dicarboxylic acid with similar structural features.
Terephthalic acid: Another dicarboxylic acid used in the production of polyesters.
Isophthalic acid: Similar to phthalic acid but with different substitution patterns on the benzene ring.
Uniqueness
2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid is unique due to its extended structure, which includes two benzoic acid units linked through an ethoxycarbonyl group. This structure imparts distinct chemical properties, such as increased solubility and reactivity, making it valuable for various applications that simpler dicarboxylic acids cannot fulfill.
属性
CAS 编号 |
7517-39-7 |
|---|---|
分子式 |
C18H14O8 |
分子量 |
358.3 g/mol |
IUPAC 名称 |
2-[2-(2-carboxybenzoyl)oxyethoxycarbonyl]benzoic acid |
InChI |
InChI=1S/C18H14O8/c19-15(20)11-5-1-3-7-13(11)17(23)25-9-10-26-18(24)14-8-4-2-6-12(14)16(21)22/h1-8H,9-10H2,(H,19,20)(H,21,22) |
InChI 键 |
KJDIOINTBBPCAD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCOC(=O)C2=CC=CC=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl [8-(3-chlorophenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B14079723.png)
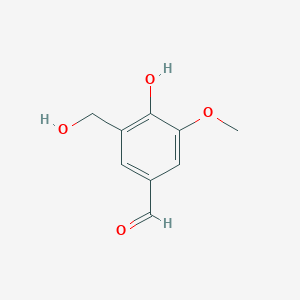
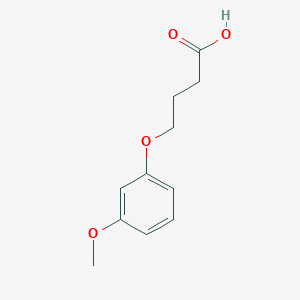
![[cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-bis(trideuteriomethyl)cyclopropane-1-carboxylate](/img/structure/B14079728.png)

![2,2-Difluoro-2-(1,4,8-trioxaspiro[4.5]decan-7-yl)ethan-1-amine](/img/structure/B14079742.png)
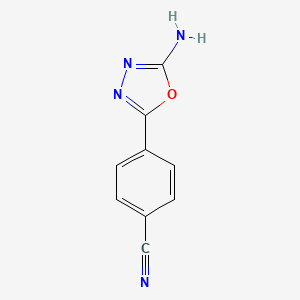
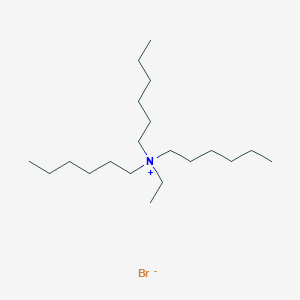

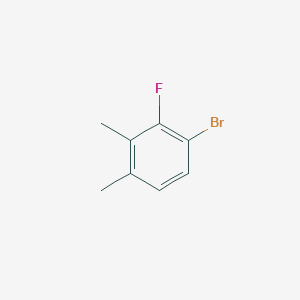
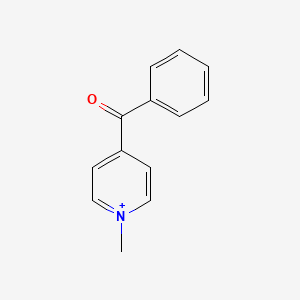
![1-[3-(Benzyloxy)phenyl]-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079776.png)
